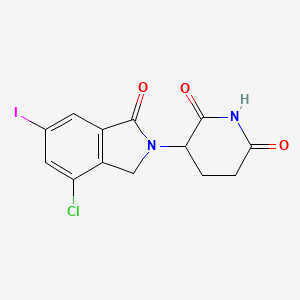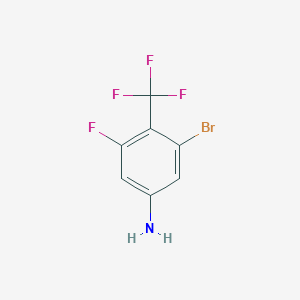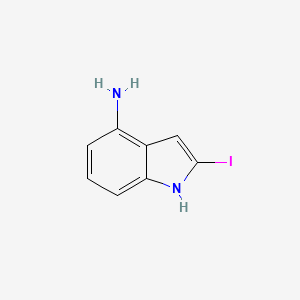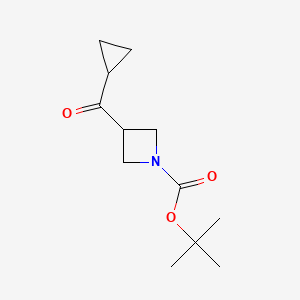
2-Cyclopropylpyrimidine-5-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylpyrimidine-5-sulfonylchloride is a chemical compound with the molecular formula C7H7ClN2O2S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The sulfonyl chloride group attached to the pyrimidine ring makes this compound highly reactive and useful in various chemical reactions, particularly in the synthesis of sulfonamide derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyrimidine-5-sulfonylchloride typically involves the reaction of 2-cyclopropylpyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the pyrimidine ring. The general reaction scheme is as follows:
2-Cyclopropylpyrimidine+Chlorosulfonic Acid→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylpyrimidine-5-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to form sulfonyl hydrides.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced via oxidation reactions.
Applications De Recherche Scientifique
2-Cyclopropylpyrimidine-5-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Sulfonamide derivatives of this compound have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylpyrimidine-5-sulfonylchloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can interact with biological targets such as enzymes and receptors, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloropyrimidine-5-sulfonylchloride
- 2-Methylpyrimidine-5-sulfonylchloride
- 2-Phenylpyrimidine-5-sulfonylchloride
Uniqueness
2-Cyclopropylpyrimidine-5-sulfonylchloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of novel sulfonamide derivatives with potentially enhanced biological activity and selectivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H7ClN2O2S |
|---|---|
Poids moléculaire |
218.66 g/mol |
Nom IUPAC |
2-cyclopropylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O2S/c8-13(11,12)6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
HEPAUKZGGMOXPN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=C(C=N2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)

![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)

![[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)
![Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B13912705.png)


![7-Chloro-8-fluoroimidazo[1,5-A]pyridine](/img/structure/B13912714.png)
